![molecular formula C18H26N6O3 B2818779 2,4,7,8-Tetramethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 922465-36-9](/img/structure/B2818779.png)
2,4,7,8-Tetramethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione
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Description
2,4,7,8-Tetramethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione, also known as SCH 58261, is a selective antagonist of adenosine A2A receptors. It has been extensively studied for its potential therapeutic applications in various diseases including Parkinson's disease, Huntington's disease, and cancer.
Scientific Research Applications
Hydroformylation Catalysts
This compound serves as a ligand for synthesizing complexes used in hydroformylation catalysis. Specifically, it forms complexes with rhodium (Rh) and iridium (Ir) that exhibit high activity in hydroformylation reactions. These catalysts are valuable in industrial processes for converting alkenes into aldehydes or alcohols by reacting with carbon monoxide and hydrogen .
Intramolecular Cyclocarbonylation
In addition to its role in catalysis, 1,3,6,7-tetramethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be employed as an intermediate in organic synthesis. Researchers have utilized it for the intramolecular cyclocarbonylation of substrates, leading to the synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones and 3-methyl-3,4-dihydrocoumarins .
Safety Considerations
While exploring these applications, it’s essential to handle this compound with care. Detailed toxicological and safety data are not widely available, so precautions should be taken during its use. Avoid skin and eye contact, work in well-ventilated areas, and follow chemical safety protocols .
properties
IUPAC Name |
2,4,7,8-tetramethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O3/c1-12-13(2)24-14-15(20(3)18(26)21(4)16(14)25)19-17(24)23(12)7-5-6-22-8-10-27-11-9-22/h5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAQTRIBCQBZQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCN4CCOCC4)N(C(=O)N(C3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6,7-tetramethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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